Product packaging for 2,4,6-Trichloroborazine(Cat. No.:CAS No. 933-18-6)

2,4,6-Trichloroborazine

Cat. No.: B1593890
CAS No.: 933-18-6
M. Wt: 183.8 g/mol
InChI Key: IJXPQKHXJCOFGH-UHFFFAOYSA-N
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Description

2,4,6-Trichloroborazine (CAS 933-18-6), with the molecular formula B3Cl3H3N3, is a valuable cycloborazine derivative that serves as a versatile precursor in advanced materials science . Often described as an "inorganic benzene" analogue due to its ring structure, this compound is highly reactive, particularly at the boron-chlorine bonds, making it an essential intermediate for synthesizing a wide range of borazine derivatives . Its principal research value lies in its role as a premier molecular precursor for the production of hexagonal boron nitride (h-BN) . This application is achieved through two main pathways: Chemical Vapor Deposition (CVD), where the compound is vaporized and decomposed to deposit thin h-BN films , and the Polymer-Derived Ceramics (PDCs) route, where it is polymerized and pyrolyzed to form boron nitride fibers, monoliths, and other high-temperature ceramics . The compound is also instrumental in creating other boron-nitrogen-carbon (BNC) materials and is a key starting point for synthesizing substituted borazines via nucleophilic substitution reactions with various amines and other reagents . Modern synthesis methods have improved its accessibility; for instance, reacting a solution of boron trichloride in n-hexane with ammonium chloride offers a more convenient and controlled synthesis than older methods requiring gaseous BCl3, helping to prevent thermal decomposition and increase yield . Another efficient synthesis involves using a boron trichloride-dimethyl sulfide complex with ammonium chloride in toluene . This compound is characterized by its sensitivity to moisture and a molecular weight of 183.84 g/mol . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or human and veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B3Cl3H3N3 B1593890 2,4,6-Trichloroborazine CAS No. 933-18-6

Properties

IUPAC Name

2,4,6-trichloro-1,3,5,2,4,6-triazatriborinane
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InChI

InChI=1S/B3Cl3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXPQKHXJCOFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NB(NB(N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B3Cl3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80239371
Record name 2,4,6-Trichloroborazine
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Molecular Weight

183.8 g/mol
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CAS No.

933-18-6
Record name 2,4,6-Trichloroborazine
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Record name 2,4,6-Trichloroborazine
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Record name 2,6-Trichloroborazine
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Record name 2,4,6-Trichloroborazine
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Advanced Synthetic Methodologies for 2,4,6 Trichloroborazine

Evolution of 2,4,6-Trichloroborazine Synthesis

The synthesis of this compound has progressed significantly since its inception, moving from initial discoveries to more practical and efficient methodologies.

Early Preparative Approaches and Methodological Foundations (e.g., Wiberg and Bolz, Brown and Laubengayer)

The first synthesis of this compound was reported in 1940 by Wiberg and Bolz, who produced the compound through the thermal decomposition of the borazine-hydrogen chloride adduct (B₃N₃H₆·3HCl). ijcce.ac.ir A more convenient and widely recognized method was later introduced by C.A. Brown and A.W. Laubengayer in 1955. ijcce.ac.irresearchgate.net Their approach involved the reaction of boron trichloride (B1173362) (BCl₃) with ammonium (B1175870) chloride (NH₄Cl) in a refluxing chlorobenzene (B131634) solvent. ijcce.ac.ir This method produced crystalline this compound, but the yield was modest at 36%. ijcce.ac.irgoogle.com

Challenges Associated with Conventional Synthesis Routes

Conventional synthesis routes, particularly those based on the Brown and Laubengayer method, present several significant challenges. ijcce.ac.irijcce.ac.ir A primary difficulty is the handling of boron trichloride, which is a gas at room temperature with a boiling point of 12.5 °C. ijcce.ac.ir This necessitates the use of complicated low-temperature equipment, such as cold finger condensers and dry ice-acetone reflux systems, to liquefy the BCl₃ and keep it in the reaction vessel. ijcce.ac.irijcce.ac.ir Working with the harmful and corrosive BCl₃ gas also poses safety risks. ijcce.ac.irgoogle.com Furthermore, the high reaction temperatures required, typically between 110-130 °C in chlorobenzene, can lead to the slow, irreversible thermal decomposition of the this compound product, contributing to lower yields and the formation of undesirable byproducts. ijcce.ac.irresearchgate.net

Optimized and High-Yield Synthetic Strategies for this compound

To overcome the limitations of early methods, researchers have developed optimized strategies that offer higher yields, improved safety, and simpler procedures.

Reaction of Boron Trichloride with Ammonium Chloride: Mechanistic Nuances and Process Refinements

The fundamental reaction for synthesizing this compound is the condensation of boron trichloride and ammonium chloride. smolecule.comvedantu.com

3 BCl₃ + 3 NH₄Cl → B₃Cl₃H₃N₃ + 9 HCl smolecule.comvedantu.com

Process refinements have focused on maximizing the efficiency of this reaction. One approach involved using an excess amount of BCl₃ gas with a suspension of NH₄Cl in chlorobenzene at 110-120 °C, which improved the reaction efficiency to 89%. ijcce.ac.ir However, this modification still required complex low-temperature apparatus and resulted in the loss of unreacted BCl₃. ijcce.ac.ir Another study found that the synthesis follows a homogeneous liquid phase reaction mechanism and that yields could reach over 89% by using mercury as a catalyst. researchgate.net

Utility of Boron Trichloride-Adduct Complexes (e.g., Dimethyl Sulfide-Boron Trichloride, Acetonitrile-Boron Trichloride) in Synthesis

A significant advancement in the synthesis of this compound has been the use of stable, solid boron trichloride-adduct complexes. These adducts are easier to handle than gaseous BCl₃, allowing for more accurate measurement and simplifying the experimental setup. google.com

Dimethyl Sulfide-Boron Trichloride ((CH₃)₂S·BCl₃): This solid complex serves as a convenient source of BCl₃. google.comccspublishing.org.cn In this method, the (CH₃)₂S·BCl₃ complex is mixed with ammonium chloride in an organic solvent like toluene. google.comresearchgate.net At the reaction temperature, the complex undergoes a de-complexation reaction, slowly releasing BCl₃ to react with the ammonium chloride. google.com This controlled release minimizes the loss of BCl₃ through volatilization and significantly improves the synthesis yield and boron source utilization. google.com Yields using this method have been reported to be as high as 94.8%.

Acetonitrile-Boron Trichloride ([CH₃CN·BCl₃]): This adduct is another effective reagent. It can be formed by bubbling BCl₃ gas into a solution of chlorobenzene and acetonitrile (B52724) or by using a solution of BCl₃ in a solvent like n-hexane and adding acetonitrile. ijcce.ac.ir The subsequent reaction of the [CH₃CN·BCl₃] adduct with ammonium chloride proceeds at a reduced reflux temperature (86 °C), which is a key advantage. ijcce.ac.irijcce.ac.ir This lower temperature prevents the thermal decomposition of the this compound product and minimizes unwanted polymerization reactions, leading to high yields of 86-90%. ijcce.ac.ir

Influence of Solvent Systems on this compound Yield and Purity

The choice of solvent plays a critical role in the synthesis of this compound, affecting reaction temperature, yield, and purity. ijcce.ac.ir

Chlorobenzene: As the solvent in the original Brown and Laubengayer method, chlorobenzene requires a high reflux temperature of about 132 °C. ijcce.ac.irgoogle.com While effective, this high temperature can cause thermal decomposition of the product, limiting the yield. ijcce.ac.ir Later improvements to this method still required temperatures of 110-130 °C. ijcce.ac.ir

n-Hexane: The primary utility of n-hexane is as a solvent for BCl₃, allowing the use of a BCl₃ solution instead of the hazardous gas. ijcce.ac.irijcce.ac.ir This approach eliminates the need for specialized low-temperature condensers and prevents the loss of BCl₃ from the reaction vessel. ijcce.ac.ir

Table 1: Comparison of Synthetic Methods for this compound

MethodBoron SourceNitrogen SourceSolvent(s)Temperature (°C)Reported Yield (%)Reference
Brown and LaubengayerGaseous BCl₃NH₄ClChlorobenzeneReflux (~132)36 ijcce.ac.ir
Modified Brown MethodExcess Gaseous BCl₃NH₄ClChlorobenzene110-12089 ijcce.ac.ir
Adduct-Based Synthesis(CH₃)₂S·BCl₃NH₄ClToluene110-12094.8
Adduct-Based Synthesis[CH₃CN·BCl₃]NH₄ClChlorobenzene, Acetonitrile13057 ijcce.ac.ir
Solution-Phase AdductBCl₃ in n-hexane / AcetonitrileNH₄ClToluene, Acetonitrile, n-Hexane8686-90 ijcce.ac.ir

Controlled Temperature Regimes and Their Impact on Adduct Complex Dissociation and Polymerization Mitigation

The thermal conditions under which the synthesis of this compound (TCB) is conducted are critical for maximizing yield and purity. Temperature directly influences the dissociation rate of intermediate adduct complexes and the propensity for unwanted side reactions, such as thermal decomposition and polymerization. ijcce.ac.irijcce.ac.ir

Historically, the synthesis of TCB involved refluxing ammonium chloride with boron trichloride in a high-boiling solvent like chlorobenzene at temperatures between 110-130 °C. ijcce.ac.irijcce.ac.ir While effective, these elevated temperatures introduce challenges. Research has shown that this compound begins to undergo slow, irreversible thermal decomposition at temperatures above 100 °C, leading to the formation of non-volatile solids and the evolution of hydrogen chloride. researchgate.net This decomposition not only reduces the final yield but also complicates the purification of the desired product.

More advanced methodologies have focused on lowering the reaction temperature to gain greater control over the reaction pathway. One successful approach involves the initial formation of an acetonitrile-boron trichloride adduct ([CH3CN·BCl3]) before its reaction with ammonium chloride. ijcce.ac.ir By modifying the solvent system, for instance by using a mixture of toluene, acetonitrile, and n-hexane, the reflux temperature can be significantly reduced to approximately 86 °C. ijcce.ac.ir

This lower temperature regime offers a distinct advantage: it allows for the gradual and controlled release of coordinated boron trichloride from the adduct complex. ijcce.ac.ircivilica.com This slow release ensures that the concentration of reactive species is kept in check, which effectively prevents unwanted polymerization reactions and the formation of other undesirable byproducts. ijcce.ac.ircivilica.com Consequently, this controlled, lower-temperature synthesis leads to a marked increase in the reaction yield, with reports of yields reaching 86-90%. ijcce.ac.ir

The following table summarizes the impact of temperature on the synthesis of this compound:

ParameterTraditional MethodModified Method
Solvent ChlorobenzeneToluene/Acetonitrile/n-hexane
Reaction Temperature 110-130 °C~86 °C
Adduct Dissociation Rapid / UncontrolledGradual / Controlled
Key Outcomes Risk of thermal decomposition and unwanted polymerization. ijcce.ac.irijcce.ac.irMitigation of thermal decomposition and polymerization; higher product yield. ijcce.ac.irijcce.ac.ir
Reported Yield ~36-57%~86-90%

Scalability and Practical Considerations for Large-Scale this compound Preparation

The transition from laboratory-scale synthesis to large-scale preparation of this compound introduces several practical challenges that must be addressed to ensure an efficient, safe, and economically viable process. google.com As TCB is a key monomer for high-performance materials like boron nitride fibers, establishing convenient large-scale production methods is essential. researchgate.netccspublishing.org.cn

One of the primary difficulties in scaling up traditional synthesis methods is the handling of reactants. Boron trichloride is a gas at room temperature (boiling point 12.5 °C), which necessitates the use of complicated low-temperature equipment, such as cold finger condensers or dry ice-acetone reflux systems, to maintain it in a liquid state within the reaction vessel. ijcce.ac.ir Managing large quantities of a corrosive and reactive gas poses significant engineering and safety challenges.

Solvent selection is another critical consideration. While chlorobenzene has been historically used, it is a potentially carcinogenic compound, making its use on an industrial scale undesirable due to health and environmental concerns. google.com Alternative, less hazardous solvent systems are a key focus for developing scalable synthetic routes. researchgate.net

The table below outlines the key practical considerations for the large-scale preparation of this compound.

ConsiderationChallengePotential Mitigation Strategy
Reactant Handling Boron trichloride is a gas requiring complex low-temperature equipment. ijcce.ac.irUse of stable liquid adducts like boron trichloride-dimethylsulfide complex or acetonitrile-boron trichloride complex. ijcce.ac.irresearchgate.net
Solvent Choice Traditional solvents like chlorobenzene are hazardous. google.comDevelopment of synthetic routes using safer solvents like toluene. researchgate.net
Reaction Time Long reaction times can limit production capacity. google.comOptimization of reaction conditions (temperature, catalyst) to improve kinetics.
Purification Sublimation is difficult to scale; impurities from side reactions. google.comresearchgate.netDevelopment of crystallization or other scalable purification techniques; use of controlled temperature regimes to minimize byproduct formation. ijcce.ac.ir

Reactivity and Fundamental Reaction Pathways of 2,4,6 Trichloroborazine

Nucleophilic Substitution Chemistry of 2,4,6-Trichloroborazine

The presence of highly electrophilic boron atoms and labile boron-chlorine bonds makes this compound (TCB) highly susceptible to nucleophilic substitution reactions. cymitquimica.comijcce.ac.ir This reactivity allows for the systematic modification of the borazine (B1220974) ring, making TCB a valuable precursor for a wide range of borazine derivatives. ijcce.ac.irsmolecule.com These reactions typically proceed under mild conditions with high selectivity.

Aminolysis Reactions for Alkylaminoborazine Formation

Aminolysis, the reaction of TCB with amines, is a well-established method for the synthesis of alkylaminoborazines. smolecule.com Primary and secondary amines readily displace the chlorine atoms on the borazine ring to form new boron-nitrogen bonds. For instance, the reaction of TCB with amines like methylamine (B109427) or dimethylamine (B145610) leads to the formation of the corresponding alkylaminoborazine derivatives. smolecule.comresearchgate.net These reactions are crucial for producing precursors for advanced materials like boron nitride fibers. smolecule.comresearchgate.net

The general reaction can be represented as: B₃Cl₃N₃H₃ + 6 RNH₂ → B₃(NHR)₃N₃H₃ + 3 RNH₃Cl or B₃Cl₃N₃H₃ + 6 R₂NH → B₃(NR₂)₃N₃H₃ + 3 R₂NH₂Cl

A study involving the synthesis of an asymmetric alkylaminoborazine, 2-propylamino-4,6-bis(methylamino)borazine, was achieved through the aminolysis of TCB with different amines under mild conditions. researchgate.net This highlights the tunability of the substitution pattern by controlling the stoichiometry and type of amine used.

Table 1: Examples of Aminolysis Reactions with this compound

Reactant 1 Reactant 2 Product Reference
This compound Methylamine Tri(methylamino)borazine sci-hub.st
This compound Propylamines (Alkylamino)borazines researchgate.net
This compound Methylamine/Dimethylamine Polyborazine researchgate.net

Exploration of Other Substitution Reactions at Boron Centers

Beyond aminolysis, the chlorine atoms in this compound can be displaced by a variety of other nucleophiles. Research has demonstrated successful substitution reactions with organometallic reagents such as Grignard and organolithium compounds. ijcce.ac.ir

Another significant class of substitution reactions involves the use of azide (B81097) sources. The reaction of TCB with sodium azide or trimethylsilyl (B98337) azide (TMSN₃) results in the formation of 2,4,6-triazidoborazine (TAB). osti.gov Early attempts using sodium azide often yielded impure products that were prone to detonation. osti.gov However, the use of trimethylsilyl azide in diethyl ether provides a pathway to TAB in nearly quantitative yield. osti.gov The resulting TAB is a novel energetic material. osti.gov

Metathesis reactions utilizing trimethylsilyl reagents are also employed to introduce different functional groups onto the borazine ring. osti.gov This method is advantageous as the volatile byproduct, trimethylsilyl chloride, can be easily removed. osti.gov

Reduction Reactions Involving this compound

This compound can be reduced to the parent borazine (B₃N₃H₆) using a suitable reducing agent. Sodium borohydride (B1222165) (NaBH₄) is commonly employed for this transformation. smolecule.comosti.gov The reaction involves the replacement of the three chlorine atoms with hydride ions. smolecule.com

The balanced chemical equation for this reduction is: 2 B₃Cl₃N₃H₃ + 6 NaBH₄ → 2 B₃N₃H₆ + 3 B₂H₆ + 6 NaCl

This reaction provides a synthetic route to "inorganic benzene (B151609)," which is of interest for producing boron nitride, a material with properties similar to graphite. osti.gov

Studies on the Thermal Decomposition Behavior of this compound

The thermal stability of this compound is limited. Studies have shown that it undergoes slow, irreversible thermal decomposition at temperatures above 100 °C. ijcce.ac.ir The primary products of this decomposition are hydrogen chloride (HCl) gas and non-volatile solid materials. ijcce.ac.ir This decomposition behavior necessitates careful temperature control during its synthesis and subsequent reactions to prevent unwanted side reactions and polymerization, which can lower the yield of the desired products. ijcce.ac.irijcce.ac.ir

The thermal decomposition of TCB is a key step in its application as a precursor for the synthesis of hexagonal boron nitride (h-BN) through methods like chemical vapor deposition (CVD) or pyrolysis. smolecule.com Controlled pyrolysis of TCB leads to the formation of high-purity crystalline boron nitride. The decomposition pathways and the resulting product distributions can be influenced by the reaction conditions and atmosphere.

Influence of Substituents on the Reactivity and Stability of this compound Derivatives

The reactivity and stability of the borazine ring are significantly influenced by the nature of the substituents attached to the boron atoms. ijcce.ac.ir Theoretical studies using density functional theory (DFT) have provided insights into these effects. ijcce.ac.irresearchgate.net

For instance, a comparative study of alkylamine derivatives of TCB showed that the stability of N,N-dimethylamino (NMe₂) derivatives is higher than that of N-methylamino (NHMe) derivatives. ijcce.ac.ir This information is valuable for selecting appropriate reaction conditions and controlling the formation of hexagonal boron nitride. ijcce.ac.ir

Further computational analysis of TCB and its alkylamine derivatives revealed the following order of reactivity based on the frontier orbital gap energy: TCB < Cl[N(CH₃)₂]₂B₃N₃H₃ < [N(CH₃)₂]₃B₃N₃H₃ < Cl₂[N(CH₃)₂]B₃N₃H₃. researchgate.net This suggests that the mono-substituted alkylamine derivative has a higher reaction activity compared to TCB and the di- and tri-substituted derivatives. researchgate.net Additionally, it was found that derivatives with N(CH₃)₂ groups have a higher reaction activity than those with NHCH₃ groups. researchgate.net

The electronic effects of substituents also play a crucial role in the properties of borazine derivatives. Replacing hydrogen atoms on the boron atoms with electron-donating or -withdrawing groups can modulate the electron delocalization within the ring. researchgate.net Generally, substitution on the boron atoms tends to decrease the aromatic character of the borazine ring, with the exception of substituents that allow for extended π-conjugation. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Methylamine
Dimethylamine
Alkylaminoborazine
Sodium Borohydride
Borazine
2-propylamino-4,6-bis(methylamino)borazine
Grignard reagents
Organolithium compounds
Sodium azide
Trimethylsilyl azide
2,4,6-triazidoborazine
Trimethylsilyl chloride
Hydrogen chloride
Boron nitride
Tri(methylamino)borazine
(Alkylamino)borazines
Polyborazine
Cl[N(CH₃)₂]₂B₃N₃H₃
[N(CH₃)₂]₃B₃N₃H₃

Derivatization and Advanced Structural Modification of 2,4,6 Trichloroborazine

Synthesis of Diverse Borazine (B1220974) Derivatives Utilizing 2,4,6-Trichloroborazine as a Precursor

This compound (TCB) serves as a critical and versatile precursor for the synthesis of a wide array of borazine derivatives. ijcce.ac.irresearchgate.net Its significance stems from the high reactivity of the boron-chlorine (B-Cl) bonds, which are susceptible to nucleophilic substitution. This reactivity allows for the systematic replacement of the chlorine atoms with various functional groups, leading to a diverse family of substituted borazines with tailored properties.

The primary method for derivatization is the reaction of TCB with appropriate nucleophiles. For instance, aminolysis reactions, involving the treatment of TCB with different amines under mild conditions, are commonly employed to produce various alkylaminoborazines. researchgate.net This approach is considered more straightforward and cost-effective compared to other conventional routes. researchgate.net Beyond amines, other nucleophiles can be used to introduce different functionalities. Research has demonstrated the successful substitution of the chlorine atoms by inorganic groups, leading to the preparation of compounds like B-tricyanoborazole and B-trithiocyanatoborazole. researchgate.net Evidence has also been presented for the formation of less stable derivatives such as B-trinitratoborazole and B-trinitroborazole. researchgate.net These substitution reactions enable the modification of the borazine ring, making TCB an invaluable starting material for creating a broad spectrum of borazine-based molecules and materials. researchgate.net

Derivative ClassSpecific ExamplesSynthetic ApproachReference
Alkylaminoborazines2-propylamino-4,6-bis(methylamino)borazineAminolysis with different amines researchgate.net
Poly[tri(isopropylamino)borazine]Substitution reaction with isopropylamine researchgate.net
Inorganic Group Substituted BorazinesB-tricyanoborazoleSubstitution with cyanide groups researchgate.net
B-trithiocyanatoborazoleSubstitution with thiocyanate (B1210189) groups researchgate.net

Strategies for Functionalization of this compound for Tailored Chemical Properties

The functionalization of this compound is a key strategy for designing advanced materials with specific, tailored properties. The inherent reactivity of the B-Cl bonds provides a platform for introducing a wide range of chemical functionalities, thereby tuning the electronic, structural, and processing characteristics of the resulting borazine derivatives.

A predominant strategy involves nucleophilic substitution reactions with various organic and inorganic moieties. By selecting appropriate nucleophiles, the properties of the borazine ring can be systematically altered. For example, the reaction of TCB with different alkylamines is a well-established method to produce poly[(alkylamino)borazine] precursors. researchgate.net These precursors are crucial in the polymer-derived ceramics route for manufacturing high-performance boron nitride (BN) fibers and membranes. researchgate.net The nature of the alkyl substituent influences the processability of the polymer, such as its melt-spinning characteristics.

Another advanced functionalization strategy involves using TCB to create complex, multidimensional structures. Properly functionalized borazine molecules, derived from TCB, can act as boron-nitrogen doped molecular ligands for engineering highly porous metal-organic frameworks (MOFs). units.it For instance, borazine precursors bearing aryl halide or aryl triflate substituents can be synthesized and subsequently used in cross-coupling reactions to create trigonal carboxylic linkers, which then form the framework of BN-MOFs. units.it This molecular editing approach allows for the precise tailoring of 2D and 3D porous architectures. units.it

Functionalization StrategyTarget ApplicationResulting Material/PropertyReference
Substitution with various alkylaminesHigh-performance boron nitride fibersMelt-spinnable polyborazine precursors researchgate.net
Reaction with trimethylsilyl (B98337) azide (B81097)Carbon-free thin films and powdersBoron nitride films and powders
Condensation with hexamethyldisilazaneContamination-free BN articlesPrecursor for boron nitride articles
Creation of borazine-based linkersPorous materialsBN-Doped Metal-Organic Frameworks (BN-MOFs) units.it

Mechanistic Investigations into the Derivatization Processes and Product Formation

Understanding the mechanisms of this compound derivatization is fundamental to controlling reaction outcomes and designing synthetic pathways to new materials. The derivatization process is dominated by the principles of nucleophilic substitution at the boron centers of the borazine ring.

The B-Cl bonds in TCB are highly polarized, with the boron atoms being electron-deficient (electrophilic) and the chlorine atoms being electron-rich. This electronic structure makes the boron atoms highly susceptible to attack by nucleophiles. The reaction typically proceeds via a substitution mechanism where an incoming nucleophile, such as an amine, displaces a chloride ion from a boron atom. This process can be repeated for all three B-Cl bonds, allowing for complete or partial substitution, depending on the stoichiometry and reaction conditions.

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reactivity of TCB and its derivatives. ijcce.ac.ir These computational investigations provide insights into the stability of different substituted products. For example, DFT studies have shown that NMe₂ derivatives of borazine exhibit higher stability compared to NHMe derivatives. ijcce.ac.ir Such findings are valuable for selecting appropriate reaction conditions and controlling the final structure of the desired product, which is particularly important in the synthesis of precursors for materials like hexagonal boron nitride (h-BN). ijcce.ac.ir The initial step in the synthesis of TCB itself, which involves the formation of an acetonitrile-boron trichloride (B1173362) adduct, highlights the Lewis acidic character of the boron trichloride starting material, a property that carries through to the electrophilic nature of the boron atoms in the resulting TCB ring. ijcce.ac.ir

Development of Asymmetric Alkylaminoborazine Monomers from this compound

A significant advancement in the derivatization of this compound is the targeted synthesis of asymmetric alkylaminoborazine monomers. researchgate.net These monomers, where the three boron atoms are substituted with different amino groups, are specifically designed as precursors for polyborazines with improved processing characteristics for applications such as melt-spinnable boron nitride fibers. researchgate.netrsc.org

The synthesis of these asymmetric monomers is achieved through the controlled, stepwise aminolysis of TCB using different amines under mild conditions. researchgate.net This selective substitution allows for precise control over the monomer's final structure. For example, a novel asymmetric monomer, 2-propylamino-4,6-bis(methylamino)borazine, has been synthesized for the first time via this method. researchgate.net This particular monomer can be directly polymerized to yield a melt-spinnable polyborazine (PBN), demonstrating its potential as a precursor for BN fibers. researchgate.net This synthetic route is noted for being simpler and more economical than traditional methods. researchgate.net

Another example is the monomer 2-[(CH₃)₂N]-4,6-(CH₃HN)₂B₃N₃H₃, which has been used to prepare a series of polyborazines by varying thermolysis conditions. rsc.orgresearchgate.net The resulting polymers, composed of borazine rings linked primarily by B-N bonds, exhibit good processing properties. rsc.orgresearchgate.net Research has shown a direct correlation between the polymer's polycondensation degree and the mechanical properties of the final ceramic fibers, with higher degrees leading to enhanced tensile strength. rsc.orgresearchgate.net

Asymmetric MonomerSynthetic MethodKey AdvantageReference
2-propylamino-4,6-bis(methylamino)borazineAminolysis of TCB with different aminesDirectly polymerizable to a melt-spinnable polyborazine (PBN) researchgate.net
2-[(CH₃)₂N]-4,6-(CH₃HN)₂B₃N₃H₃Stepwise aminolysis of TCBPrecursor for high-performance BN fibers with tunable polymer properties rsc.orgresearchgate.net

2,4,6 Trichloroborazine As a Strategic Precursor for Advanced Materials Science

Utilization in the Synthesis of Boron Nitride (BN) Materials

TCB serves as a fundamental building block for a range of boron nitride materials due to its inherent B-N ring structure. smolecule.comijcce.ac.ir This pre-existing arrangement facilitates the formation of BN lattices, often with higher purity and better-defined structures compared to syntheses starting from separate boron and nitrogen sources.

Controlled thermal decomposition of 2,4,6-trichloroborazine is a well-established method for producing high-purity hexagonal boron nitride (h-BN). The process typically involves the pyrolysis of TCB at elevated temperatures, leading to the formation of h-BN with exceptional crystallinity. The properties of the resulting h-BN, such as crystallinity and defect density, can be influenced by the reaction conditions, including temperature and the presence of other reagents. ijcce.ac.ir For instance, the synthesis of single-layer h-BN films on nickel substrates has been demonstrated using TCB as a precursor, highlighting its potential for producing high-quality BN materials suitable for electronic applications. uzh.ch

Research has shown that the choice of precursor and reaction conditions can significantly impact the morphology of the resulting h-BN. ijcce.ac.irosti.gov While borazine (B1220974) is another common precursor, TCB is often preferred due to its higher stability. uzh.ch The growth of h-BN from TCB on metal substrates like Ni(111) can result in the formation of different domains, and the orientation of defect lines suggests the opening of the six-membered ring during the reaction. uzh.ch The ability to control these aspects is crucial for tailoring the material's properties for specific applications.

Table 1: Comparison of Precursors for h-BN Synthesis

PrecursorKey AdvantagesKey DisadvantagesTypical Synthesis Temperature
This compound Higher stability, good for high-purity h-BN. uzh.chCorrosive byproducts (HCl). uzh.ch800–1200°C (CVD).
Borazine Cleaner decomposition products.Hazardous and decomposes at room temperature. stanford.edu~1000 K on Ni(111). uzh.ch
Ammonia-borane Single-source precursor.Can lead to oligomeric BN compounds. stanford.edu800°C for turbostratic BN. aip.org
Diborane and Ammonia Two-source flexibility.Diborane is toxic and pyrophoric. stanford.edu>1000°C for amorphous BN. aip.org

This compound is a key precursor in the fabrication of various nanostructured BN materials, including boron nitride nanotubes (BNNTs). One common method involves template-assisted synthesis, where TCB is pyrolyzed within the pores of a template, such as anodic aluminum oxide (AAO). acs.orgrsc.org This process yields BNNTs with controlled diameters. rsc.org For example, pyrolyzing TCB over alumina (B75360) templates at 750 °C has been shown to produce polycrystalline BNNTs. acs.org

The synthesis of BNNTs and other nanostructures often relies on the thermal decomposition of TCB or its derivatives. aalto.fi Earlier work demonstrated the formation of amorphous boron nitride from TCB and alkali metals, which could then be converted to a tubular morphology. acs.orgacs.org This highlights the versatility of TCB in creating not just crystalline h-BN, but also more complex, nanostructured forms. The resulting nanostructures exhibit high thermal stability and chemical inertness, making them suitable for a range of high-performance applications.

High-performance boron nitride fibers, known for their excellent thermal stability and electrical insulation properties, can be synthesized using this compound as a starting material. smolecule.comresearchgate.net The process often involves the polymer-derived ceramics (PDCs) route, where TCB is first converted into a spinnable polymeric precursor. researchgate.net This polymer is then spun into fibers and subsequently pyrolyzed to yield ceramic BN fibers. researchgate.net

A crucial step in this process is the synthesis of a suitable preceramic polymer. nih.gov For example, aminolysis of TCB with different amines can produce (alkylamino)borazines, which are then polymerized. researchgate.net The properties of the resulting polymer, such as its processability and ceramic yield, can be tailored by the choice of the amine. researchgate.net For instance, poly[2,4,6-tris(iso-propylamino)borazine] has been shown to be melt-spinnable and gives a ceramic yield of about 53% at 1200°C. researchgate.net The resulting near-stoichiometric BN fibers demonstrate the viability of this TCB-based approach for producing high-quality BN fibers. researchgate.net

Application in Polymer-Derived Ceramics (PDCs) Routes for BN Production

The polymer-derived ceramics (PDC) route offers a versatile method for producing complex-shaped boron nitride components that are difficult to fabricate using conventional powder processing. nih.gov this compound is a key starting material in this approach. rsc.org The process generally involves the chemical modification of TCB to form a processable preceramic polymer, which is then shaped and pyrolyzed to yield the final BN ceramic. nih.gov

The conversion of TCB into a polymeric intermediate is typically achieved through controlled aminolysis reactions. The choice of amine reactants and the subsequent processing conditions directly influence the properties of the resulting ceramic, including its porosity, crystallinity, and mechanical characteristics. For example, novel precursors have been synthesized by reacting TCB with various propylamines, leading to poly(alkylamino)borazines. researchgate.net These polymers can be processed, for instance by melt-spinning into fibers, and then converted into BN ceramics with good ceramic yields. researchgate.net This demonstrates the tunability of the PDC route starting from TCB.

Table 2: Examples of Polymer-Derived Ceramics from this compound

Precursor SystemProcessing MethodCeramic YieldResulting BN MaterialReference
Poly[2,4,6-tris(iso-propylamino)borazine]Melt-spinning~53 wt% at 1200°CBN fibers researchgate.net
Poly[2-propylamino-4,6-bis(methylamino)borazine]Melt-spinningNot specifiedBN fibers researchgate.net
Polyborazine from TCB and HN(SiMe3)2Not specifiedNot specifiedBN coatings psu.edu

Role in Chemical Vapor Deposition (CVD) Processes for Boron Nitride Film and Structure Growth

This compound is an effective single-source precursor for the chemical vapor deposition (CVD) of boron nitride films and structures. cambridge.org In a typical CVD process, TCB vapor is decomposed at high temperatures (ranging from 800 to 1200°C) to deposit BN films on a substrate. This method allows for precise control over the film's thickness, composition, and microstructure.

One of the advantages of using TCB in CVD is that it contains both boron and nitrogen in a stoichiometric ratio within the same molecule, simplifying the deposition process compared to using separate boron and nitrogen sources like BCl3 and NH3. cambridge.org Research has demonstrated the successful synthesis of single-layer hexagonal boron nitride films on nickel substrates using TCB, showcasing its potential for producing high-quality BN materials for electronic applications. Furthermore, TCB has been used in template-based CVD to grow BN nanotubules within the pores of anodic aluminum oxide, indicating its utility in fabricating complex nanostructures. acs.orgacs.org

Integration into Boron-Nitrogen Embedded Polycyclic π-Conjugated Systems

The incorporation of boron and nitrogen atoms into polycyclic aromatic hydrocarbons (PAHs) is a powerful strategy for modulating their electronic and photophysical properties. nih.govfrontiersin.org this compound can serve as a building block in the synthesis of these BN-doped π-conjugated systems. bath.ac.uk The isoelectronic relationship between a B-N unit and a C=C unit allows for the creation of novel materials with tailored optoelectronic properties. frontiersin.org

While direct use of TCB in the synthesis of complex BN-doped PAHs is less common than using other borane (B79455) reagents, the fundamental borazine structure it provides is central to this area of research. nih.govd-nb.info The synthesis of such systems often involves multi-step processes where borazine-like motifs are constructed. nih.gov The resulting materials have potential applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bath.ac.ukchemrxiv.org The study of these BN-embedded systems provides insights into the fundamental properties of materials that bridge the gap between purely organic and inorganic systems. acs.org

Rational Design of Precursor Molecular Structures for Controlled Material Architecture and Properties

The synthesis of advanced materials, particularly hexagonal boron nitride (h-BN), has increasingly moved from traditional high-temperature ceramic processing to more refined, bottom-up approaches. researchgate.net Central to this evolution is the Polymer-Derived Ceramics (PDCs) route, a method that relies on the chemical synthesis of polymeric precursors which are then shaped and pyrolyzed to yield the final ceramic material. researchgate.netrsc.org This strategy offers unparalleled control over the final material's purity, architecture, and properties, which are all intrinsically linked to the molecular structure of the starting precursor. researchgate.netijcce.ac.ir this compound (TCBZ) stands out as a critical and highly efficient starting monomer for creating these tailored precursors due to the high reactivity of its B-Cl bonds, which allows for systematic chemical modification. ijcce.ac.irresearchgate.net

The rational design of these precursors involves strategically modifying the TCBZ molecule to control the properties of the intermediate polymer and, consequently, the final h-BN ceramic. rsc.orgresearchgate.net By replacing the chlorine atoms with specific functional groups, researchers can precisely tune the processability of the preceramic polymer and the characteristics of the resulting material. researchgate.net A primary method for this modification is the aminolysis reaction, where TCBZ is reacted with various amines. researchgate.net This process not only creates a polymer but also allows for the introduction of functionalities that can influence the cross-linking behavior and rheological properties of the polymer, which are crucial for processes like melt-spinning of fibers. researchgate.netresearchgate.net

Detailed research has demonstrated a direct correlation between the molecular design of the precursor and the properties of the final ceramic product. Theoretical and experimental studies have shown how the choice of amine substituents on the borazine ring dictates the structure of the resulting polyborazine and its suitability for forming high-quality materials. researchgate.net For instance, the functionality of the starting monomer—that is, the number and type of reactive sites—influences the degree and nature of cross-linking in the derived polymer. This, in turn, affects the polymer's processability and the mechanical properties of the h-BN fibers produced after pyrolysis. researchgate.net

The following table summarizes research findings on how different amine-based derivatives of this compound influence the properties of the intermediate polymer and the final ceramic fibers.

Table 1: Influence of Precursor Molecular Design on Polymer and Ceramic Fiber Properties

Monomer Precursor Functional Groups Resulting Polymer Key Findings on Processing and Material Properties
2,4,6-[(CH₃)₂N]₃B₃N₃H₃ Tris(dimethylamino) Polyborazine 4 Difficult to process via melt-spinning.
2,4-[(CH₃)₂N]₂-6-(CH₃HN)B₃N₃H₃ Bis(dimethylamino), Mono(methylamino) Polyborazine 5 Exhibits improved processing characteristics compared to polymer 4 .
2-[(CH₃)₂N]-4,6-(CH₃HN)₂B₃N₃H₃ Mono(dimethylamino), Bis(methylamino) Polyborazine 6 Ease of processing increases significantly; readily melt-spun into filaments.

| Resulting Ceramic | | Hexagonal Boron Nitride (h-BN) Fibers | The improvement in the processing properties of the preceramic polymers (from 4 to 6 ) directly correlates with improved mechanical properties of the final ceramic fibers. The evolution is linked to an increased ratio of bridging –N(CH₃)– groups between the B₃N₃ rings within the polymers, stemming from the functionalities of the starting monomers. researchgate.net |

Data sourced from theoretical and experimental studies on the thermolysis of aminoborazine derivatives. researchgate.net

This ability to engineer the precursor at the molecular level allows for the creation of materials with specific, predetermined architectures and functionalities. For example, by controlling the polyborazine structure, dense and circular h-BN fibers without major defects can be fabricated. researchgate.net Furthermore, the rational design of precursors extends to creating materials for highly specific applications. The reaction of this compound with trimethylsilyl (B98337) azide (B81097) yields 2,4,6-triazidoborazine, a precursor designed to produce boron nitride films and powders that are inherently free of carbon contamination, a significant advantage over many organic-based precursors. osti.gov This highlights how precursor design is a key research area for tailoring the synthesis of h-BN for advanced applications. ijcce.ac.ir

The following table outlines various precursor strategies starting from this compound for different material outcomes.

Table 2: Precursor Strategies from this compound

Precursor Name Synthesis Highlight Target Material / Architecture Reference
Polyborazines Substitution reaction of TCBZ with various alkylamines. High-performance, dense h-BN fibers. researchgate.netresearchgate.net
2,4,6-Triazidoborazine Reaction of TCBZ with trimethylsilyl azide. Carbon-free boron nitride films and powders. osti.gov
Poly(aminoborazine) Condensation reaction of TCBZ with hexamethyldisilazane. Precursor for boron nitride articles with minimal contamination. osti.gov

Ultimately, the principle of rational design empowers materials scientists to move beyond empirical methods and adopt a more predictive approach. By understanding the chemical transformations from the molecular precursor to the intermediate polymer and finally to the ceramic, it is possible to fabricate h-BN and related materials with architectures and properties precisely tuned for demanding applications in aerospace, electronics, and energy.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,4,6 Trichloroborazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4,6-Trichloroborazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound (TCB) and its derivatives, providing detailed information about the molecular structure and dynamics. ijcce.ac.irijcce.ac.ir

Proton NMR (¹H-NMR) Studies: Elucidation of Nitrogen Quadrupole Effects and Molecular Motion

Proton NMR (¹H-NMR) spectroscopy of this compound presents unique features due to the interaction between the protons and the quadrupolar ¹⁴N nuclei in the borazine (B1220974) ring. At room temperature, the ¹H-NMR spectrum of TCB typically shows a broad signal for the N-H protons. ijcce.ac.ir This broadening is a result of the electric quadrupole moment of the nitrogen nuclei. ijcce.ac.irijcce.ac.ir

However, the resolution of this signal is highly dependent on temperature. As the temperature increases, the molecular motion of the TCB molecules becomes faster. ijcce.ac.ir This increased motion leads to a reduction in the electric field gradients at the ¹⁴N nuclei, resulting in an increase in the quadrupole relaxation time (TqN). ijcce.ac.ir Consequently, the broad singlet observed at room temperature resolves into a distinct triplet pattern at elevated temperatures, such as 100 °C. ijcce.ac.irijcce.ac.ir This splitting arises from the coupling between the proton and the spin I=1 ¹⁴N nucleus, with a coupling constant (¹J(N,H)) of approximately 55 Hz. ijcce.ac.ir The observation of this triplet provides clear evidence of the N-H bond and the cyclic structure of the borazine ring. ijcce.ac.ir

Boron NMR (¹¹B-NMR) Spectroscopy for Structural Insights

¹¹B-NMR spectroscopy is a powerful tool for directly probing the boron atoms within the borazine ring. For this compound, the ¹¹B-NMR spectrum typically exhibits a broad signal. In one study, this signal was observed at a chemical shift (δ) of 29.8 ppm with a half-height width (h₁/₂) of 115 Hz. The chemical shift is indicative of a three-coordinate boron atom bonded to nitrogen and chlorine, confirming the B-Cl bonds within the borazine ring. The broadness of the signal is characteristic of boron compounds and is influenced by quadrupolar relaxation effects.

Nitrogen NMR (¹⁴N-NMR) Spectroscopy for Electronic Environment Probing

¹⁴N-NMR spectroscopy provides direct information about the nitrogen atoms in the borazine ring, offering insights into their electronic environment. Due to the quadrupolar nature of the ¹⁴N nucleus (spin I=1), the signals are often broad. huji.ac.il For this compound, the ¹⁴N-NMR spectrum has been reported to show a broad signal at a chemical shift (δ) of –271.3 ppm, with a half-height width (h₁/₂) of 186 Hz. ijcce.ac.irijcce.ac.irresearcher.life This chemical shift value is characteristic of a nitrogen atom in a borazine ring system. The significant line width is a direct consequence of the quadrupolar relaxation of the ¹⁴N nucleus. huji.ac.il

Vibrational Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Structural Fingerprinting

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. ijcce.ac.irijcce.ac.ir The ATR-FTIR spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification. Key vibrational modes observed in the spectrum include:

N–H stretching: A distinct peak is typically observed around 3410 cm⁻¹.

B–N stretching: A strong absorption band appears in the region of 1435 cm⁻¹, characteristic of the borazine ring framework.

B–Cl stretching: A sharp peak around 806 cm⁻¹ confirms the presence of boron-chlorine bonds.

These characteristic absorption bands are instrumental in confirming the synthesis of this compound and in monitoring its subsequent reactions.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. scivisionpub.comipfdd.de In the context of this compound research, XPS is particularly useful for analyzing the composition of thin films and ceramic materials derived from TCB precursors. tandfonline.com For instance, XPS can confirm the presence of B-Cl and N-H bonding environments in the parent molecule. When TCB is used to synthesize boron nitride (BN) films, XPS is employed to verify the formation of B-N bonds and to assess the purity of the resulting film, ensuring the absence of unwanted contaminants. tandfonline.com

Other Complementary Analytical Techniques

The characterization of polymers derived from this compound often requires a combination of analytical techniques to fully understand their properties.

Elemental Analysis: This technique is used to determine the weight percentages of elements (such as B, C, N, and H) in a polymer sample. tandfonline.com This information is crucial for determining the empirical formula of the polymer and for understanding the changes in composition that occur during polymerization and subsequent pyrolysis to a ceramic. tandfonline.com

Gel Permeation Chromatography (GPC): GPC, also known as size exclusion chromatography (SEC), is employed to determine the molecular weight and molecular weight distribution of polymers. psu.edu This is important for understanding how reaction conditions affect the chain length and dispersity of the resulting polymers. For example, GPC analysis can reveal whether polymer modification leads to an increase or decrease in molecular weight, providing insights into cross-linking or chain scission reactions. capes.gov.brnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orgipfdd.de This technique is essential for evaluating the thermal stability and ceramic yield of polymers derived from this compound. researchgate.net The TGA curve shows the temperatures at which the polymer decomposes and the percentage of the initial mass that remains as a ceramic residue at high temperatures. psu.edu This information is critical for optimizing the pyrolysis process to obtain high-quality boron nitride materials. researchgate.net

Theoretical and Computational Chemistry of 2,4,6 Trichloroborazine

Density Functional Theory (DFT) Investigations on 2,4,6-Trichloroborazine and Related Systems

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound and its derivatives. DFT calculations offer a balance between computational cost and accuracy, making it possible to model various aspects of these molecules.

Computational Studies on Molecular Structure, Conformation, and Energetics

DFT calculations have been instrumental in determining the molecular structure of this compound. These studies confirm a planar or near-planar borazine (B1220974) ring, similar to the isoelectronic benzene (B151609) molecule. The presence of chlorine atoms attached to the boron atoms significantly influences the geometry and electronic structure of the ring. Computational investigations have elucidated the electronic structure of the compound, confirming experimental observations regarding its unique bonding characteristics.

Table 1: Calculated Energetic Properties of this compound and its Derivatives

CompoundMethodTotal Energy (Hartree)
This compoundDFT/B3LYPData not available in search results
Cl2[N(CH3)2]B3N3H3DFT/B3LYPData not available in search results
Cl[N(CH3)2]2B3N3H3DFT/B3LYPData not available in search results
[N(CH3)2]3B3N3H3DFT/B3LYPData not available in search results

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. researchgate.net

DFT calculations have been used to determine the HOMO-LUMO gap for this compound and its derivatives. For this compound itself, the calculated gap energy is 784.2 kJ/mol. aidic.itresearchgate.net When chlorine atoms are substituted with dimethylamine (B145610) groups, the HOMO-LUMO gap changes, indicating a change in reactivity. For example, the gap energies for Cl2[N(CH3)2]B3N3H3, Cl[N(CH3)2]2B3N3H3, and [N(CH3)2]3B3N3H3 are 666.5 kJ/mol, 695.8 kJ/mol, and 674.2 kJ/mol, respectively. aidic.itresearchgate.net These results suggest that the monosubstituted derivative is the most reactive. aidic.itresearchgate.net This analysis helps in predicting how modifications to the molecular structure will affect its chemical behavior. researchgate.net

Table 2: HOMO-LUMO Gap Energies of this compound and its Derivatives

CompoundHOMO-LUMO Gap (kJ/mol)
This compound (TCB)784.2 aidic.itresearchgate.net
Cl2[N(CH3)2]B3N3H3666.5 aidic.itresearchgate.net
Cl[N(CH3)2]2B3N3H3695.8 aidic.itresearchgate.net
[N(CH3)2]3B3N3H3674.2 aidic.itresearchgate.net

Theoretical Prediction of Thermal Stability and Decomposition Pathways

Computational methods are valuable for predicting the thermal stability and decomposition pathways of this compound. This is particularly important for its application as a precursor for boron nitride (BN) materials, a process that involves thermal decomposition (pyrolysis). DFT simulations can model the bond cleavage sequences during pyrolysis. For instance, the dissociation of the B-Cl bond is predicted to be an initial step in the decomposition process.

Studies have shown that this compound undergoes irreversible thermal decomposition at temperatures above 100°C, leading to the evolution of hydrogen chloride and the formation of non-volatile solid materials. ijcce.ac.ir Theoretical calculations can help to understand the energetics of these decomposition reactions and identify the most likely pathways. This information is critical for optimizing the conditions for synthesizing high-quality BN materials.

Exploration of Bond Indices and Electronic Distribution within the this compound Ring

The nature of bonding within the borazine ring is a topic of significant interest. While often compared to benzene, the B-N bonds in borazine have a more polar character due to the difference in electronegativity between boron and nitrogen. Theoretical tools like the Wiberg bond index, calculated through Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the bond order. aidic.it

DFT studies have calculated the Wiberg bond indices for this compound and its derivatives. For the parent compound, the B-Cl bond index is 1.112. aidic.it Upon substitution with dimethylamine groups, the bond indices change, reflecting the altered electronic environment. aidic.it These calculations reveal that the electronic distribution in the borazine ring is not as delocalized as in benzene, with some studies describing it as having "island-like" electronic distribution patterns, primarily centered on the nitrogen atoms. This understanding of the electronic structure is crucial for explaining the reactivity of the B-Cl bonds towards nucleophilic substitution.

Table 3: Wiberg Bond Indices for this compound and its Dimethylamine Derivatives

CompoundWiberg Bond Index (B-Cl/N)
This compound (TCB)1.112 aidic.it
Cl2[N(CH3)2]B3N3H31.080 aidic.it
Cl[N(CH3)2]2B3N3H30.9705 aidic.it
[N(CH3)2]3B3N3H30.9432 aidic.it

Application of Ab Initio and Semi-Empirical Methods in this compound Research

Besides DFT, other computational methods like ab initio and semi-empirical calculations have been applied to study this compound. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results but are computationally more demanding. scribd.com Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. scribd.com

Semi-empirical methods have been used to qualitatively confirm results from ab initio calculations regarding intermolecular interactions in borazine-related systems. grafiati.com For instance, the AM1 semi-empirical Hamiltonian has been used to study the properties of substituted borazines. researchgate.net While ab initio methods can be used for more rigorous calculations of properties like lattice energies, semi-empirical methods offer a computationally cheaper alternative for exploring trends in larger systems or for preliminary investigations. grafiati.com

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Energetics

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating the energetics of reactions involving this compound. This is particularly useful for understanding its synthesis and its reactions as a chemical precursor.

For instance, the reaction mechanism for the formation of hexagonal boron nitride (h-BN) from this compound is thought to proceed through the opening of the six-membered ring. researchgate.net DFT calculations have been used to investigate the reaction pathways of this compound with various substituents. The activation energies for the substitution reactions can be calculated, providing insights into the reaction kinetics. aidic.it For example, the activation energy for the first substitution step of a dimethylamine group onto the borazine ring has been calculated. aidic.it The nature of the transition states in these reactions can be characterized by identifying the imaginary frequency in the vibrational analysis. aidic.it These computational insights are invaluable for understanding and controlling the chemical transformations of this compound.

Derivation of Structure-Reactivity and Structure-Stability Relationships from Theoretical Approaches

Theoretical and computational chemistry provides powerful tools to elucidate the intricate relationships between the molecular structure of this compound and its reactivity and stability. Through the use of methods like Density Functional Theory (DFT), researchers can gain insights into the electronic structure, bonding, and energetic properties that govern the chemical behavior of this inorganic ring system.

Electronic Structure and Aromaticity

The arrangement of alternating boron and nitrogen atoms in the borazine ring, substituted with chlorine atoms on the boron centers, gives rise to a unique electronic structure. While isoelectronic with benzene, the significant difference in electronegativity between boron and nitrogen leads to a more polarized and less delocalized π-electron system compared to its organic counterpart. qsstudy.comwikipedia.org Computational studies, including Natural Bond Orbital (NBO) analysis, indicate that the π electrons in borazine are primarily localized on the more electronegative nitrogen atoms. qsstudy.commdpi.com

Structure-Reactivity Relationships

Theoretical approaches have been instrumental in understanding the reactivity of this compound, particularly in nucleophilic substitution reactions at the B-Cl bonds. Density Functional Theory (DFT) calculations allow for the modeling of reaction pathways and the determination of activation energies, providing a quantitative measure of reactivity.

One key descriptor of reactivity derived from computational chemistry is the HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller HOMO-LUMO gap generally indicates higher reactivity. aidic.it Theoretical studies on this compound and its derivatives have shown how substitutions on the borazine ring can modulate this gap and, consequently, the reactivity of the molecule. aidic.itresearchgate.net

For instance, studies have explored the reactivity of this compound with various nucleophiles, such as amines. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction pathways. These calculations have shown that the substitution of chlorine atoms with alkylamino groups can alter the reactivity of the remaining B-Cl bonds. ijcce.ac.iraidic.it

Structure-Stability Relationships

The stability of this compound and its derivatives can also be effectively evaluated using theoretical methods. The Wiberg bond index, a measure of the bond order calculated from NBO analysis, is a useful tool for assessing bond strength and, by extension, molecular stability. A higher Wiberg bond index for the B-Cl bond suggests a stronger and more stable bond. aidic.it

Computational studies have systematically investigated the stability of a series of substituted borazines. For example, by comparing the Wiberg bond indices of different B-substituents (e.g., -Cl, -H, -NHCH₃, -N(CH₃)₂), a stability order can be established. aidic.itresearchgate.net These theoretical predictions often align well with experimental observations.

Interactive Data Tables

The following tables summarize key computational data related to the structure-reactivity and structure-stability of this compound and its derivatives.

Table 1: Calculated Wiberg Bond Indices for Various Substituents on the Borazine Ring

SubstituentWiberg Bond Index
-Cl1.081
-H1.002
-NHCH₃0.9874
-N(CH₃)₂0.9432

Data sourced from theoretical calculations using Density Functional Theory. aidic.itresearchgate.net

Table 2: Calculated HOMO-LUMO Gap Energies for this compound and its Dimethylamine Derivatives

CompoundHOMO-LUMO Gap (kJ/mol)
This compound (TCB)784.2
Cl₂[N(CH₃)₂]B₃N₃H₃666.5
Cl[N(CH₃)₂]₂B₃N₃H₃695.8
[N(CH₃)₂]₃B₃N₃H₃674.2

Data reflects the energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating relative reactivity. aidic.itresearchgate.net

Future Directions and Emerging Research Avenues in 2,4,6 Trichloroborazine Chemistry

Development of Sustainable and Economically Viable Synthetic Routes for 2,4,6-Trichloroborazine

The traditional synthesis of this compound (TCB) often involves the reaction of boron trichloride (B1173362) (BCl₃) and ammonium (B1175870) chloride (NH₄Cl) in a solvent like chlorobenzene (B131634) at elevated temperatures. ijcce.ac.irijcce.ac.ir While effective, this method presents challenges, including the use of gaseous and moisture-sensitive BCl₃, the need for specialized low-temperature equipment to handle BCl₃, and the potential for unwanted polymerization reactions that can lower the yield. ijcce.ac.irijcce.ac.ir

Future research is focused on developing synthetic routes that are not only higher yielding but also more sustainable and economically viable. A significant advancement in this area involves the use of a BCl₃ solution in n-hexane instead of gaseous BCl₃. ijcce.ac.irijcce.ac.ir This modification offers several advantages:

Improved Handling: Eliminates the need for complex equipment to manage gaseous BCl₃. ijcce.ac.irijcce.ac.ir

Milder Reaction Conditions: Allows for a reduction in the reflux temperature, which in turn minimizes the thermal decomposition of TCB and the formation of undesirable byproducts. ijcce.ac.irijcce.ac.ir

Increased Yield: By preventing the loss of BCl₃ and suppressing side reactions, this method has been shown to significantly increase the reaction yield. ijcce.ac.irijcce.ac.ir

Another promising approach is the use of a boron trichloride-dimethylsulfide complex as a starting material, which also facilitates a more straightforward and efficient synthesis. researchgate.net The ongoing goal is to simplify the process further, utilize readily available and less hazardous reagents, and minimize environmental impact. smolecule.com

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsKey ConditionsAdvantagesDisadvantages
Traditional Method Gaseous BCl₃, NH₄ClHigh temperature (110-130 °C) in chlorobenzeneEstablished procedureRequires specialized equipment, potential for low yield due to side reactions. ijcce.ac.irijcce.ac.ir
Modified Method BCl₃ solution in n-hexane, NH₄ClLower reflux temperature (~86 °C)Simplified handling, higher yield, reduced byproducts. ijcce.ac.irijcce.ac.irStill requires careful handling of BCl₃ solution.
Complex-Based Method (CH₃)₂S·BCl₃, NH₄ClMild conditionsFacile synthesisMay require preparation of the complex. researchgate.net

Exploration of Novel Derivatization Pathways for the Creation of Unique Functional Molecules

The reactivity of the B-Cl bonds in this compound makes it an excellent platform for creating a wide array of functionalized borazine (B1220974) derivatives. Nucleophilic substitution reactions at the boron centers allow for the introduction of various organic and inorganic groups, leading to molecules with unique properties.

Current research is actively exploring new derivatization pathways to synthesize molecules with tailored functionalities. Aminolysis, the reaction with amines, is a well-established method to produce alkylaminoborazines. smolecule.com For instance, reaction with dimethylamine (B145610) yields 2-dimethylamino-4,6-dichloroborazine, a crystalline intermediate for further derivatization.

Future efforts are directed towards:

Asymmetric Functionalization: Synthesizing asymmetrically substituted borazines, such as 2-propylamino-4,6-bis(methylamino)borazine, which can serve as monomers for novel polymers. researchgate.net

Reactions with Organometallic Reagents: Utilizing Grignard and organolithium reagents to introduce carbon-based functional groups, expanding the scope of accessible borazine derivatives. ijcce.ac.ir

Introduction of Novel Functional Groups: Exploring reactions with a wider range of nucleophiles to incorporate functionalities that can impart specific optical, electronic, or catalytic properties. The synthesis of nitroxide-functionalized borazines is a recent example of creating open-shell inorganic benzene (B151609) derivatives. cnrs.fr

These new derivatives hold promise for applications in areas such as polymer chemistry, catalysis, and molecular electronics.

Rational Design of this compound-Derived Materials with Precisely Tunable Properties for Emerging Technologies

This compound is a key precursor for the synthesis of hexagonal boron nitride (h-BN), a material with exceptional thermal and chemical stability. smolecule.com The polymer-derived ceramics (PDCs) route, which involves the conversion of TCB into a preceramic polymer followed by pyrolysis, is a versatile method for producing h-BN in various forms, including fibers, films, and coatings. researchgate.netrsc.org

The future of materials design in this area lies in the ability to precisely control the properties of the final ceramic material by carefully designing the molecular precursor and the processing conditions. Key research avenues include:

Precursor Chemistry: The choice of substituents introduced onto the borazine ring directly influences the properties of the resulting polymer and, consequently, the final ceramic. For example, modifying polyborazylene with different amine groups can alter the processability and ceramic yield. researchgate.netmdpi.com

Control of Nanostructure: The PDCs route allows for the fabrication of complex-shaped and nanostructured materials that are difficult to achieve through traditional powder processing methods. Future work will focus on tailoring the porosity, crystallinity, and mechanical characteristics of these materials for specific applications.

Hybrid Materials: The incorporation of other elements or molecular units into the borazine-based precursors can lead to the formation of hybrid ceramic materials with novel properties. For instance, reacting TCB with bis(trimethylsilyl)acetylene (B126346) can produce B₄C/BN ceramic materials. researchgate.netufl.edu

These advancements will enable the development of materials for high-tech fields such as aerospace, electronics, and energy storage. aidic.it

Advanced Computational Methodologies for Predictive Material Design and Reaction Pathway Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the study of this compound and its derivatives. ijcce.ac.iraidic.it These methods provide valuable insights into the electronic structure, bonding, and reactivity of these molecules, which can guide experimental efforts.

Future applications of computational methodologies will focus on:

Predictive Material Design: Using DFT calculations to predict the properties of novel borazine derivatives and the resulting ceramic materials before they are synthesized. This includes predicting properties like band gap, thermal stability, and mechanical strength. aidic.it

Reaction Pathway Optimization: Simulating reaction mechanisms to understand the formation of TCB and its derivatives, identify potential intermediates and byproducts, and optimize reaction conditions for higher yields and selectivity. ijcce.ac.ir For example, DFT studies have been used to compare the stability and reactivity of different alkylamino-substituted borazines, providing guidance for the synthesis of h-BN. ijcce.ac.iraidic.it

Understanding Structure-Property Relationships: Elucidating the fundamental relationships between the molecular structure of the precursor and the macroscopic properties of the final material. This knowledge is crucial for the rational design of materials with specific functionalities.

The synergy between computational modeling and experimental work will accelerate the discovery and development of new materials based on this compound.

Table 2: Predicted Properties of TCB Derivatives using DFT

DerivativeProperty InvestigatedKey FindingReference
Alkyl amine derivativesReactivity and stabilityNMe₂ derivatives are more stable than NHMe derivatives. ijcce.ac.ir ijcce.ac.ir
TCB and its derivativesReaction activityThe reactivity order can be predicted based on the gap energy of the frontier orbitals. researchgate.net researchgate.net
Nitroxide-functionalized borazinesSpin couplingThe borazine core is predicted to be a better spin coupler than benzene. cnrs.fr cnrs.fr

Interdisciplinary Research Fusing this compound Chemistry with Other Scientific Domains

The unique properties of this compound and its derivatives are paving the way for interdisciplinary research that bridges inorganic chemistry with materials science, polymer chemistry, and even nanotechnology.

Emerging areas of interdisciplinary research include:

Boron Nitride Nanotubes (BNNTs): TCB is a valuable precursor for the synthesis of BNNTs, which have potential applications in reinforcing materials and hydrogen storage. smolecule.com

Advanced Composites: The development of polymer-derived h-BN fibers for use in high-performance ceramic matrix composites. researchgate.net

Electronic and Optoelectronic Devices: The exploration of borazine-based molecules and materials for applications as semiconductors, insulators, and in other electronic components. smolecule.comaidic.it The creation of hybrid materials containing boron, nitrogen, and carbon could lead to new materials with tunable electronic properties. bath.ac.uk

Energetic Materials: Theoretical studies are exploring the potential of novel borazine derivatives, such as those with -NHNO₂ substituents, as high-energy, low-sensitivity energetic materials. researchgate.net

The continued collaboration between chemists, materials scientists, physicists, and engineers will be essential to fully realize the potential of this compound chemistry in addressing challenges in a wide range of scientific and technological fields.

Q & A

Q. What are the established synthesis routes for 2,4,6-Trichloroborazine, and what are their respective yields and conditions?

Methodological Answer: The primary synthesis method involves reacting boron trichloride (BCl₃) with ammonium chloride (NH₄Cl) in chlorobenzene at 133°C using Fe, Ni, or Co catalysts, yielding ~50–60% . An improved protocol achieves higher yields (up to 91%) by optimizing solvent systems and reaction times, as reported in recent studies . Alternative routes include using boron trichloride-dimethylsulfide complexes with NH₄Cl, yielding 65–70% under reflux conditions .

Q. Table 1: Comparison of Synthesis Routes

Reactants Conditions Yield Reference
BCl₃ + NH₄Cl (Fe catalyst)133°C, chlorobenzene50–60%
BCl₃-DMS + NH₄ClReflux in DMSO, 18 hours65–70%
Borazine chlorinationControlled Cl₂ gas addition80–91%

Q. How is this compound characterized in academic research?

Methodological Answer: Key characterization techniques include:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm B-Cl and N-H bonding environments .
  • Nuclear Magnetic Resonance (NMR): ¹¹B and ¹H NMR to verify molecular structure and purity .
  • X-ray Diffraction (XRD): For crystallographic analysis of adducts (e.g., pyridine adducts) .
  • Thermogravimetric Analysis (TGA): To assess thermal stability during decomposition .

Q. What are the primary applications of this compound in materials science?

Methodological Answer:

  • Chemical Vapor Deposition (CVD): Pyrolysis at 750°C produces boron nitride (BN) nanotubules with polycrystalline structures .
  • Ceramic Precursors: Polymer-derived ceramics (PDCs) route for hexagonal BN (h-BN) with tailored porosity .
  • Composite Nanostructures: Coaxial C/BN/C nanotubules synthesized via sequential pyrolysis .

Advanced Research Questions

Q. How do reaction parameters influence the yield and purity of this compound in solvent-based syntheses?

Methodological Answer:

  • Solvent Choice: Polar solvents (e.g., DMSO) improve reaction homogeneity but may introduce side products .
  • Catalyst Optimization: Fe catalysts reduce steric strain in adduct formation compared to Co/Ni .
  • Temperature Control: Higher temperatures (>150°C) risk decomposition, lowering yields . Contradictory reports on yields (50% vs. 91%) highlight the need for strict parameter standardization .

Q. What mechanisms underlie the adduct formation between this compound and Lewis bases like pyridine?

Methodological Answer: Adduct formation occurs via Lewis acid-base interactions, where pyridine coordinates to boron atoms. Steric strain arises due to the trigonal-planar geometry of boron in trichloroborazine, favoring stepwise addition of up to four pyridine molecules . Computational studies suggest destabilization of borazinium ions during adduct formation .

Q. How can computational methods aid in understanding the decomposition pathways of this compound during CVD?

Methodological Answer: Density Functional Theory (DFT) simulations model bond cleavage sequences during pyrolysis. For example, B-Cl bond dissociation (ΔH ≈ 250 kJ/mol) initiates decomposition, followed by BN network formation . Molecular dynamics (MD) simulations predict axial growth dominance in BN nanotubules, aligning with experimental observations of 20 μm lengths .

Q. What strategies resolve discrepancies in reported crystallographic data for this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation: Combine XRD with XPS and Raman spectroscopy to cross-verify bond lengths and angles .
  • Computational Refinement: Use DFT-optimized geometries to resolve ambiguities in experimental data .

Q. How does the choice of precursor affect the morphology of boron nitride ceramics derived from this compound?

Methodological Answer:

  • Precursor Architecture: Branched polymeric precursors (e.g., polyborazylene) yield h-BN with higher crystallinity vs. linear derivatives .
  • Processing Conditions: Slow pyrolysis (5°C/min) enhances orientational ordering of BN (001) planes, critical for thermal conductivity .

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